molecular formula C9H14Cl2N4 B7899723 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride

Cat. No.: B7899723
M. Wt: 249.14 g/mol
InChI Key: LBRVKEZPLDMFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride typically involves the reaction of 4-chloropyrimidine with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification and crystallization to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride
  • 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidine hydrochloride

Uniqueness

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds may have different substitution patterns that result in distinct properties and applications.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

IUPAC Name

4-chloro-6-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-5-14(3-2-11-7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRVKEZPLDMFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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